molecular formula C11H9NO B13039209 2-Methylquinoline-3-carbaldehyde

2-Methylquinoline-3-carbaldehyde

Cat. No.: B13039209
M. Wt: 171.19 g/mol
InChI Key: OBMCFULGGFZABF-UHFFFAOYSA-N
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Description

2-Methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and an aldehyde group at the 3-position, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

    Meth-Cohn Synthesis: This method involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the quinoline ring system.

    Doebner-Miller Reaction: This classical method involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Types of Reactions:

Major Products Formed:

    Oxidation: Quinoline-3-carboxylic acid

    Reduction: 2-Methylquinoline-3-methanol

    Substitution: Various substituted quinoline derivatives depending on the reagent used

Mechanism of Action

The biological activity of 2-methylquinoline-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methylquinoline-4-carbaldehyde
  • Quinoline-3-carbaldehyde

Comparison: 2-Methylquinoline-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-chloroquinoline-3-carbaldehyde has a chlorine atom instead of a methyl group, which alters its electronic properties and reactivity . Similarly, quinoline-3-carbaldehyde lacks the methyl group, affecting its steric and electronic characteristics .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-methylquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-7H,1H3

InChI Key

OBMCFULGGFZABF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C=O

Origin of Product

United States

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